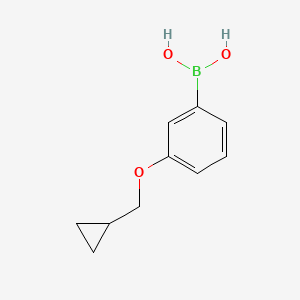

![molecular formula C35H52B2O4 B1587816 2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane CAS No. 344782-49-6](/img/structure/B1587816.png)

2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

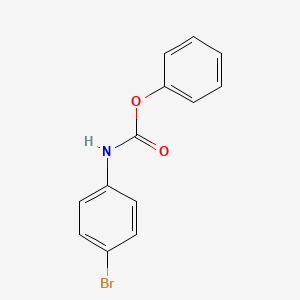

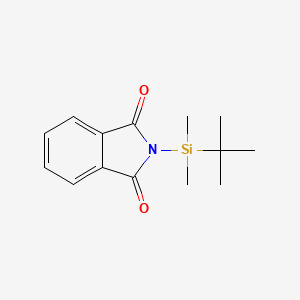

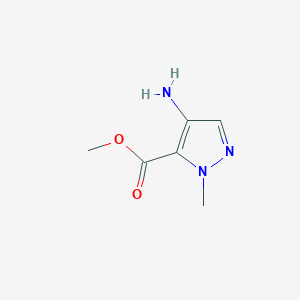

The compound “2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane” is a type of organic compound that contains boron atoms . It is related to other compounds such as “2-(2-Cyanophenyl)-1,3,2-dioxaborinane”, which is used in the synthesis of AMPA receptor antagonists .

Molecular Structure Analysis

The molecular formula of this compound is C35H52B2O4 . It contains a fluorene core structure, which is a type of polycyclic aromatic hydrocarbon, with two boron atoms and four oxygen atoms attached .Physical And Chemical Properties Analysis

This compound has a molecular weight of 558.407 . It has a density of 1.0±0.1 g/cm3, a boiling point of 697.9±48.0 °C at 760 mmHg, and a melting point of 126-130ºC (lit.) .科学的研究の応用

Sensing Applications

Boronic acids and esters are widely used in sensing applications due to their ability to form reversible covalent bonds with diols, which are present in biomolecules like saccharides. This property is utilized in glucose sensors and other homogeneous assays or heterogeneous detection systems .

Drug Delivery Systems

Boronic esters play a crucial role in drug delivery systems by enhancing the permeation of drugs through model membranes. Their interaction with diols can alter the electrostatic or lipophilic properties of drugs, improving their effectiveness .

Self-Healing Materials

The reversible bonding capability of boronic esters also lends itself to the creation of self-healing materials. These materials can repair themselves after damage due to the dynamic nature of the boronic ester linkages .

Catalysis and Organic Synthesis

Boronic esters are indispensable components in organic synthesis, serving as catalysts and partners for reactions like Suzuki cross-coupling. They contribute significantly to the construction of complex molecules .

Medicinal Applications

Boronic compounds, including esters, are used in medicine for their antifungal, antibacterial, anticancer, and antiprotozoal properties. They also serve as probes for detecting reactive oxygen species .

Polymer Systems

Boronic acid-based linkages are applied in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins. Their quick exchange kinetics make them suitable for developing dynamic cross-links in polymers .

Separation and Immobilization

Boronic acids are used as ligands for the separation and immobilization of glycoproteins due to their unique chemistry. This application is significant in sensing as well as in analytical and preparative biochemistry .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two boronic acid derivatives, followed by a Suzuki-Miyaura cross-coupling reaction to form the final product.", "Starting Materials": [ "7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "1,3-propanediol", "Sodium carbonate", "Palladium(II) acetate", "Triphenylphosphine", "1,4-dioxane", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "Starting material: Fluorene-9-carboxylic acid", "Reaction conditions: Boron tribromide, 1,4-dioxane", "Step 2: Synthesis of 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Starting material: 9,9-bis(2-ethylhexyl)fluorene", "Reaction conditions: Bromine, acetic acid", "Step 3: Coupling of boronic acid derivatives", "Starting materials: 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid, 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, sodium carbonate", "Step 4: Suzuki-Miyaura cross-coupling reaction", "Starting material: Coupled boronic acid derivatives", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, ethanol" ] } | |

CAS番号 |

344782-49-6 |

分子式 |

C35H52B2O4 |

分子量 |

558.4 g/mol |

IUPAC名 |

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane |

InChI |

InChI=1S/C35H52B2O4/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3 |

InChIキー |

LGBZRFAFRYBGTM-UHFFFAOYSA-N |

SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5 |

正規SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。